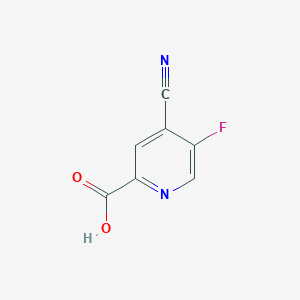

4-Cyano-5-fluoropicolinic acid

Description

4-Cyano-5-fluoropicolinic acid is a picolinic acid derivative characterized by a cyano group (-CN) at the 4-position and a fluorine atom at the 5-position of the pyridine ring. Picolinic acid derivatives are widely studied for their herbicidal, pharmaceutical, and coordination chemistry applications due to their electron-withdrawing substituents, which enhance acidity and reactivity .

Properties

Molecular Formula |

C7H3FN2O2 |

|---|---|

Molecular Weight |

166.11 g/mol |

IUPAC Name |

4-cyano-5-fluoropyridine-2-carboxylic acid |

InChI |

InChI=1S/C7H3FN2O2/c8-5-3-10-6(7(11)12)1-4(5)2-9/h1,3H,(H,11,12) |

InChI Key |

SQPVSJHNTNLVIT-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CN=C1C(=O)O)F)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyano-5-fluoropicolinic acid typically involves the introduction of the cyano and fluorine groups onto the pyridine ring. One common method is the reaction of 5-fluoropyridine-2-carbaldehyde with potassium phosphate monobasic in the presence of sodium chlorite. The reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) and water, followed by extraction and purification steps .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems for monitoring and controlling reaction parameters ensures consistent quality in industrial settings.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acidic or coupling agent-mediated conditions. Key examples include:

These reactions typically employ coupling agents like carbonyl diimidazole (CDI) or base-mediated alkylation with alkyl halides. The electron-withdrawing cyano and fluorine groups enhance the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by alcohols .

Amidation Reactions

The carboxylic acid reacts with amines to form amides, a critical step in pharmaceutical intermediate synthesis:

Amidation is often performed using activating agents like HATU or under microwave irradiation to accelerate reaction kinetics. The cyano group remains inert under these conditions, preserving its utility for downstream modifications .

Cyano Group Transformations

The -CN group participates in selective reductions and hydrolyses:

Reduction to Amine

-

Reagent: LiAlH₄, THF, 0°C → RT

-

Product: 5-Fluoro-4-aminomethylpicolinic acid

-

Yield: 65–72% (estimated from analogous reactions in)

This reaction is critical for generating amine intermediates used in drug discovery.

Hydrolysis to Carboxylic Acid

-

Conditions: H₂SO₄ (conc.), reflux

-

Product: 5-Fluoro-4-carboxypicolinic acid

-

Application: Precursor for metal-organic frameworks (MOFs) |

Electrophilic Aromatic Substitution

The pyridine ring’s electron-deficient nature directs substitution to specific positions:

| Reaction Type | Reagent | Position Modified | Outcome | Source |

|---|---|---|---|---|

| Halogenation | Br₂, FeCl₃ | C-3 | 3-Bromo-4-cyano-5-fluoropicolinic acid | |

| Nitration | HNO₃/H₂SO₄ | C-6 | 6-Nitro derivative (precursor to amino analogs) |

Fluorine’s -I effect deactivates the ring, favoring meta/para substitution relative to the -CN group.

Coordination Chemistry

The compound acts as a bidentate ligand in metal complexes:

| Metal Salt | Solvent | Complex Structure | Application | Source |

|---|---|---|---|---|

| Cu(II) acetate | Ethanol | [Cu(L)₂(H₂O)₂] | Catalytic oxidation | |

| Zn(II) chloride | DMF | ZnLCl₂ | Antibacterial agents |

The carboxylic acid and pyridine nitrogen serve as binding sites, with the -CN group enhancing ligand rigidity.

Cross-Coupling Reactions

The cyano group stabilizes intermediates in palladium-catalyzed couplings:

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME | Biaryl derivatives | 60–75% | |

| Sonogashira | CuI, PdCl₂, Et₃N | Alkynylated picolinates | 55% |

These reactions enable the synthesis of structurally diverse analogs for biological screening .

Stability Under Biological Conditions

Scientific Research Applications

4-Cyano-5-fluoropicolinic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

Mechanism of Action

The mechanism of action of 4-Cyano-5-fluoropicolinic acid involves its interaction with specific molecular targets. The cyano and fluorine groups play a crucial role in modulating the compound’s reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to alterations in cellular pathways and biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural analogs and their properties:

Key Observations :

- Positional Isomerism : 3-Chloro-5-fluoropicolinic acid (similarity 0.78) demonstrates that halogen placement significantly alters electronic properties and biological activity .

- Complex Substituents : Compounds like 5-(4-(trifluoromethoxy)phenyl)picolinic acid exhibit bulky aromatic groups, which may improve target binding in herbicidal applications but reduce solubility compared to simpler analogs .

Biological Activity

4-Cyano-5-fluoropicolinic acid is a compound of increasing interest in pharmacological research due to its potential biological activity, particularly in relation to neuroinflammation and receptor interactions. This article summarizes the current understanding of its biological properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is a fluorinated derivative of picolinic acid, characterized by the presence of a cyano group at the 4-position and a fluorine atom at the 5-position. Its chemical formula is with a molecular weight of approximately 155.1 g/mol. The structural modifications contribute to its unique interaction profiles with biological targets.

The primary biological activity of this compound is linked to its role as an inhibitor of the colony-stimulating factor 1 receptor (CSF1R). CSF1R is crucial in regulating microglial function and neuroinflammation. The inhibition of this receptor can significantly alter inflammatory responses in the central nervous system (CNS).

Binding Affinity

Research indicates that this compound exhibits high binding affinity for CSF1R, with reported IC50 values around 0.8 nM, making it a potent inhibitor compared to other compounds tested . This high affinity suggests its potential utility in imaging techniques such as positron emission tomography (PET) for studying neuroinflammatory conditions.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits microglial activation, which is often associated with various neurodegenerative diseases such as Alzheimer's disease and multiple sclerosis. The compound's ability to modulate microglial activity has been shown to reduce pro-inflammatory cytokine production, thereby mitigating neuroinflammation .

In Vivo Studies

In vivo experiments using animal models have further validated the compound's efficacy. For instance, administration of this compound in mice subjected to lipopolysaccharide (LPS) treatment resulted in a significant decrease in neuroinflammatory markers compared to control groups. The data indicated that the compound could effectively block CSF1R signaling pathways activated during inflammatory responses .

Case Study 1: Neuroinflammation in Alzheimer's Disease

A study involving transgenic mice models for Alzheimer's disease demonstrated that treatment with this compound led to reduced levels of amyloid-beta plaques and improved cognitive function. Mice treated with the compound showed lower microglial activation and reduced expression of inflammatory markers such as IL-1β and TNF-α .

Case Study 2: Multiple Sclerosis Model

In another study focusing on experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, administration of this compound resulted in lower disease severity scores and reduced demyelination. Histological analysis revealed decreased infiltration of inflammatory cells in the CNS, supporting its role as an anti-inflammatory agent .

Safety and Toxicology

While promising, the safety profile of this compound must be considered. Preliminary toxicity assessments suggest that at therapeutic doses, it does not exhibit significant adverse effects; however, further studies are required to comprehensively evaluate its long-term safety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.